Thieno[3,2-b]thiophene-2,5-dicarbaldehyde

Covalent Organic Frameworks Hg2+ Adsorption Bifunctional Adsorbents

Why choose this dialdehyde? The fused thienothiophene core delivers 4.3× higher Hg²⁺ adsorption (834 mg/g) vs. thiophene analogs in COFs. It enables metal-free DSSCs at 6.23% PCE and drives photocatalytic sulfide oxidation when paired with TAPT. Insist on this CAS—substituting with 2,5-thiophenedicarboxaldehyde or bithiophene dialdehyde alters BET surface area, pore volume, and heteroatom content, compromising application performance.

Molecular Formula C8H4O2S2
Molecular Weight 196.3 g/mol
CAS No. 37882-75-0
Cat. No. B1297048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThieno[3,2-b]thiophene-2,5-dicarbaldehyde
CAS37882-75-0
Molecular FormulaC8H4O2S2
Molecular Weight196.3 g/mol
Structural Identifiers
SMILESC1=C(SC2=C1SC(=C2)C=O)C=O
InChIInChI=1S/C8H4O2S2/c9-3-5-1-7-8(11-5)2-6(4-10)12-7/h1-4H
InChIKeyUBKNFAFBINVTOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thieno[3,2-b]thiophene-2,5-dicarbaldehyde: Essential C8H4O2S2 Dialdehyde Building Block for Covalent Organic Frameworks and Organic Electronics


Thieno[3,2-b]thiophene-2,5-dicarbaldehyde (CAS: 37882-75-0, molecular formula C8H4O2S2, molecular weight 196.25 g/mol) [1] is a fused thienothiophene-based dialdehyde that serves as a crucial electron-rich building block in the synthesis of covalent organic frameworks (COFs), organic semiconductors, and metal-free dyes. As a planar, conjugated heteroaromatic dialdehyde with two reactive formyl groups at the 2- and 5-positions, it enables precise integration into extended π-conjugated systems via Schiff-base condensation reactions . Commercially available in grades ranging from 93% to 96% purity (GC), with a melting point of approximately 274–277 °C , this compound is a key intermediate for constructing donor-acceptor architectures in photocatalysis, optoelectronics, and sensing applications .

Why Thieno[3,2-b]thiophene-2,5-dicarbaldehyde Cannot Be Substituted by Other Heteroaromatic Dialdehydes in COF Synthesis


The performance of covalent organic frameworks (COFs) and organic electronic materials is exquisitely sensitive to the electronic and structural properties of the constituent aldehyde monomers. Simple substitution of Thieno[3,2-b]thiophene-2,5-dicarbaldehyde (TT) with other commercially available dialdehydes, such as 2,5-thiophenedicarboxaldehyde (TDA) or 2,2′-bithiophene-5,5′-dicarboxaldehyde (S1), leads to significant and quantifiable changes in material outcomes. For instance, the fused thienothiophene core of TT provides a distinct balance of electron-rich character and π-conjugation compared to the monothiophene TDA or the twisted bithiophene S1 [1]. Direct comparative studies in COF synthesis demonstrate that this structural difference translates into markedly altered Brunauer-Emmett-Teller (BET) surface areas, pore volumes, and heteroatom (N/S) content, which in turn govern application-specific metrics like Hg2+ adsorption capacity, iodine vapor uptake, and photocatalytic efficiency . As detailed in Section 3, substituting TT with an analog results in a different material with a different performance profile, making TT irreplaceable for achieving the specific property set documented in the literature.

Quantitative Comparative Evidence for Thieno[3,2-b]thiophene-2,5-dicarbaldehyde in Materials and Device Performance


COF-S2 (Thieno[3,2-b]thiophene-2,5-dicarbaldehyde-Based COF) Exhibits 4.3× Higher Hg2+ Adsorption Capacity than COF-S1 (Thiophene Analog)

In a direct head-to-head comparison of two covalent organic frameworks (COFs) constructed via Schiff base reaction with tetrakis(4-aminophenyl)-ethane, the COF synthesized from Thieno[3,2-b]thiophene-2,5-dicarbaldehyde (TT) — designated COF-S2 — demonstrated a dramatically superior Hg2+ adsorption capacity compared to its analog built from 2,5-thiophenedicarboxaldehyde (TDA) — designated COF-S1 . The TT-derived COF-S2 exhibited a Hg2+ adsorption capacity of 834 mg/g, while the TDA-derived COF-S1 showed a capacity of only 194 mg/g, representing a 4.3-fold increase . This enhancement is attributed to the higher N/S heteroatom content in the COF-S2 framework, which provides more active binding sites for Hg2+ chelation .

Covalent Organic Frameworks Hg2+ Adsorption Bifunctional Adsorbents

COF-S2 (Thieno[3,2-b]thiophene-2,5-dicarbaldehyde-Based COF) Shows 3× Lower Iodine Vapor Capacity than COF-S1, Demonstrating Tunable Adsorption Selectivity

The same comparative study of COF-S1 (from 2,5-thiophenedicarboxaldehyde) and COF-S2 (from Thieno[3,2-b]thiophene-2,5-dicarbaldehyde) revealed a reversal in performance ranking for iodine vapor capture, highlighting the tunable and application-specific properties conferred by the TT monomer . COF-S2 exhibited an iodine vapor capacity of approximately 2.5 g/g, while COF-S1 achieved a capacity of 7.74 g/g . The lower I2 uptake for COF-S2 is correlated with its lower BET surface area (1430 m²/g for COF-S2 vs. 2133 m²/g for COF-S1) and reduced pore volume (1.186 cm³/g vs. 1.672 cm³/g), physical parameters directly influenced by the choice of dialdehyde monomer .

Covalent Organic Frameworks Iodine Capture Tunable Adsorption

TT-TAPT-COF (Thieno[3,2-b]thiophene-2,5-dicarbaldehyde + Triazine) Outperforms TT-TAPB-COF for Visible-Light-Driven Sulfide Oxidation

The performance of Thieno[3,2-b]thiophene-2,5-dicarbaldehyde (TT)-based COFs as photocatalysts is not solely dependent on the TT monomer but also on the choice of amine co-monomer, as demonstrated by a direct comparison of two TT-derived COFs . The COF constructed with 2,4,6-tris(4-aminophenyl)-1,3,5-triazine (TAPT), denoted TT-TAPT-COF, exhibited superior charge separation and migration compared to the COF built with 1,3,5-tris(4-aminophenyl)benzene (TAPB), denoted TT-TAPB-COF . Consequently, for the visible light-triggered aerobic oxidation of organic sulfides to sulfoxides, TT-TAPT-COF consistently delivered excellent conversions and selectivities, whereas TT-TAPB-COF showed lower performance .

Covalent Organic Frameworks Photocatalysis Sulfide Oxidation

COF-S3 (Benzo[1,2-b:4,5-b']dithiophene Analog) Achieves 98% Benzylamine Coupling vs. COF-S2 (TT-Based) Under Visible Light

A systematic comparative analysis of three structurally distinct thienothiophene-based COFs revealed the specific performance niche of the Thieno[3,2-b]thiophene-2,5-dicarbaldehyde (S2)-derived COF [1]. The COF synthesized from S2 (TT) exhibited a moderate photocatalytic activity for benzylamine oxidative coupling under visible light. In contrast, the COF derived from benzo[1,2-b:4,5-b']dithiophene-2,6-dicarbaldehyde (S3), which possesses an extended π-conjugated system, achieved a near-quantitative conversion rate of >98% under identical conditions [1]. The COF from 2,2′-bithiophene-5,5′-dicarboxaldehyde (S1) showed the lowest activity [1]. This data precisely positions TT (S2) as a monomer that yields intermediate, but not maximal, photocatalytic performance in this specific COF system.

Covalent Organic Frameworks Photocatalysis Amine Oxidative Coupling

Thieno[3,2-b]thiophene-2,5-dicarbaldehyde-Derived Organic Dye Achieves 6.23% Power Conversion Efficiency in Dye-Sensitized Solar Cells

Thieno[3,2-b]thiophene-2,5-dicarbaldehyde has been successfully employed as a key precursor in the synthesis of novel metal-free organic dyes for Dye-Sensitized Solar Cells (DSSCs) . The synthesized dye, incorporating a thienothiophene segment derived from this dialdehyde, enabled a DSSC device to achieve a solar energy-to-electricity conversion efficiency of 6.23% . This performance metric was documented in a study published in Chemical Communications, validating the utility of this specific dialdehyde building block in the construction of efficient light-harvesting sensitizers for photovoltaic applications .

Dye-Sensitized Solar Cells Organic Dyes Photovoltaics

Primary Research and Industrial Application Scenarios for Thieno[3,2-b]thiophene-2,5-dicarbaldehyde Based on Quantitative Evidence


Fabrication of Covalent Organic Frameworks (COFs) for High-Capacity Hg2+ Removal (834 mg/g)

This is the premier application scenario supported by direct comparative evidence. For researchers developing adsorbent materials for environmental remediation, Thieno[3,2-b]thiophene-2,5-dicarbaldehyde is the monomer of choice for constructing COFs that require an exceptional Hg2+ adsorption capacity. As demonstrated, a COF built from this monomer achieved a capacity of 834 mg/g, a 4.3-fold improvement over a COF built from the simpler 2,5-thiophenedicarboxaldehyde analog . This specific performance advantage makes the compound essential for targeting mercury pollution cleanup.

Design of Photocatalytic COFs with Optimized Donor-Acceptor Interfaces for Sulfide Oxidation

Thieno[3,2-b]thiophene-2,5-dicarbaldehyde is a proven electron-rich component for constructing donor-acceptor (D-A) type COFs with photocatalytic activity. Evidence shows that when paired with the electron-deficient triazine-based amine monomer (TAPT), the resulting TT-TAPT-COF exhibits efficient charge separation and drives the visible-light-triggered oxidation of organic sulfides to sulfoxides with excellent conversions and selectivities . This scenario guides researchers to procure this dialdehyde specifically for use in combination with TAPT to create highly effective, metal-free photocatalysts for selective aerobic oxidations.

Synthesis of Metal-Free Organic Dyes for Dye-Sensitized Solar Cells with a Documented Efficiency of 6.23%

For materials chemists working on next-generation photovoltaics, Thieno[3,2-b]thiophene-2,5-dicarbaldehyde offers a validated pathway to create metal-free organic sensitizers. The compound has been successfully used as a precursor to synthesize a thienothiophene-containing dye that enabled a DSSC to reach a power conversion efficiency of 6.23% . This established performance benchmark provides a solid foundation for further molecular engineering aimed at enhancing solar cell efficiency and stability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thieno[3,2-b]thiophene-2,5-dicarbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.